molecular formula C6H4F3NS B3278460 6-(Trifluoromethyl)-3-pyridinethiol CAS No. 677772-36-0

6-(Trifluoromethyl)-3-pyridinethiol

Cat. No. B3278460
M. Wt: 179.17 g/mol
InChI Key: DDJLPQOYDGYFNZ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-3-pyridinethiol (TFPT) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfur-containing heterocyclic compound that has a trifluoromethyl group attached to the pyridine ring. TFPT has been found to have various applications in the field of chemistry and biochemistry, making it an important compound in scientific research.

Mechanism Of Action

The mechanism of action of 6-(Trifluoromethyl)-3-pyridinethiol is not fully understood, but it is believed to work by binding to the active site of enzymes and proteins, thereby inhibiting their activity. 6-(Trifluoromethyl)-3-pyridinethiol has also been found to interact with certain biological molecules, leading to changes in their fluorescence properties.

Biochemical And Physiological Effects

6-(Trifluoromethyl)-3-pyridinethiol has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including carbonic anhydrase and acetylcholinesterase. 6-(Trifluoromethyl)-3-pyridinethiol has also been found to interact with certain biological molecules, leading to changes in their fluorescence properties. However, the exact physiological effects of 6-(Trifluoromethyl)-3-pyridinethiol are still being studied.

Advantages And Limitations For Lab Experiments

One advantage of using 6-(Trifluoromethyl)-3-pyridinethiol in lab experiments is its unique properties, which make it useful for a variety of applications. However, one limitation is that it can be difficult to synthesize and purify, which may limit its availability for certain experiments.

Future Directions

There are several future directions for research on 6-(Trifluoromethyl)-3-pyridinethiol. One area of interest is its potential as a fluorescent probe for the detection of various biological molecules. Another area of interest is its potential as an inhibitor of certain enzymes and proteins, which could have implications for the development of new drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-(Trifluoromethyl)-3-pyridinethiol.

Scientific Research Applications

6-(Trifluoromethyl)-3-pyridinethiol has been extensively studied for its potential applications in various fields of science. In chemistry, it has been used as a building block for the synthesis of complex organic molecules. In biochemistry, 6-(Trifluoromethyl)-3-pyridinethiol has been found to have potential as an inhibitor of certain enzymes and proteins. It has also been studied for its potential use as a fluorescent probe for the detection of various biological molecules.

properties

IUPAC Name

6-(trifluoromethyl)pyridine-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NS/c7-6(8,9)5-2-1-4(11)3-10-5/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJLPQOYDGYFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)-3-pyridinethiol

Synthesis routes and methods I

Procedure details

To a solution of O-ethyl S-[6-(trifluoromethyl)pyridin-3-yl]dithiocarbonate (2.67 g, 10.0 mmol) in ethanol (30 ml), 1 N aqueous sodium hydroxide (30 ml) was added, and the resulting mixture was stirred for 2 hours at 50° C. The reaction mixture was cooled to room temperature, and washed with methylene chloride. Subsequently, the aqueous layer was acidified with 1 N hydrochloric acid, and was extracted with methylene chloride. The organic layer was dried over anhydrous sodium sulfate and filtered, and then the filtrate was concentrated under reduced pressure, to obtain 6-(trifluoromethyl)pyridin-3-thiol as a crude product.
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To an ethanol (2 ml) solution of O-ethyl S-(6-trifluoromethylpyridin-3-yl) dithiocarbonate (160 mg, 0.60 mmol) was added a 1N aqueous sodium hydroxide solution (2 ml). The resulting mixture was stirred at 65° C. for 2 hours. After the reaction mixture was cooled to room temperature and then, water was added thereto. The resulting mixture was washed with dichloromethane. The water layer was acidified with 1N hydrochloric acid, and the product was extracted with dichloromethane. The organic layer was dried over anhydrous sodium sulfate and then filtered. The filtrate was concentrated under reduced pressure to afford 6-trifluoromethylpyridine-3-thiol as a colorless oil.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
O-ethyl S-(6-trifluoromethylpyridin-3-yl) dithiocarbonate
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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